molecular formula C5H9ClO4S B2454531 3-Chlorosulfonyl-butyric acid methyl ester CAS No. 1154388-34-7

3-Chlorosulfonyl-butyric acid methyl ester

Cat. No.: B2454531
CAS No.: 1154388-34-7
M. Wt: 200.63
InChI Key: KMPWMWOHXAFNTH-UHFFFAOYSA-N
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Description

3-Chlorosulfonyl-butyric acid methyl ester is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used as a reference standard in pharmaceutical testing and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonyl-butyric acid methyl ester typically involves the chlorosulfonation of butyric acid methyl ester. This process can be carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors where butyric acid methyl ester is reacted with chlorosulfonic acid. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonyl-butyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorosulfonyl-butyric acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-butyric acid methyl ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorosulfonyl-propionic acid methyl ester
  • 3-Chlorosulfonyl-valeric acid methyl ester
  • 3-Chlorosulfonyl-caproic acid methyl ester

Uniqueness

3-Chlorosulfonyl-butyric acid methyl ester is unique due to its specific chain length and the position of the chlorosulfonyl group, which can influence its reactivity and the types of derivatives formed. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-chlorosulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWMWOHXAFNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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